molecular formula C23H19N5O B2903483 N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902284-92-8

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2903483
CAS No.: 902284-92-8
M. Wt: 381.439
InChI Key: ZYWLQKGBQABJIZ-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)Methyl]-3-Phenyl-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure incorporating a triazole ring (positions 1,2,3) and a quinazoline moiety. The compound features two key substituents: a 3-phenyl group at position 3 of the triazoloquinazoline scaffold and a 3-methoxyphenylmethylamine group at position 4. The methoxy group on the benzyl substituent likely enhances solubility and modulates electronic properties, while the phenyl group at position 3 contributes to steric bulk and aromatic interactions.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-29-18-11-7-8-16(14-18)15-24-22-19-12-5-6-13-20(19)28-23(25-22)21(26-27-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWLQKGBQABJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. For instance, the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes can lead to the formation of the triazole ring, followed by further functionalization to introduce the methoxybenzyl and phenyl groups .

Industrial Production Methods: Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of eco-compatible catalysts and solvents to ensure sustainability and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

Triazoloquinazolines exhibit structural diversity based on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Features References
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 3-Benzenesulfonyl, 5-(4-ethoxyphenyl) Sulfonyl group enhances electrophilicity; ethoxy improves lipophilicity
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3-(4-Methylphenyl), 5-(diethoxyphenethyl) Diethoxy groups may enhance CNS penetration; methylphenyl adds steric bulk
Target Compound 3-Phenyl, 5-(3-methoxyphenylmethyl) Methoxy group balances solubility and binding affinity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl () and methyl groups () alter electronic profiles, impacting reactivity and target interactions.
  • Solubility Modulation: Methoxy (target compound) and ethoxy () substituents improve aqueous solubility compared to non-polar aryl groups .

Triazolopyrimidine Derivatives

Triazolopyrimidines replace the quinazoline core with a pyrimidine ring, influencing ring strain and hydrogen-bonding capacity:

Compound Name Substituents (Positions) Bioactivity (NCI Screening) References
N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl, 2-(dimethylaminomethyl) Moderate anticancer activity (GP ~50–70%)
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Thieno-fused core Higher activity vs. aryl-fused triazoloquinazolines

Key Observations :

  • Core Rigidity: Thieno-fused triazolopyrimidines () exhibit enhanced anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c), likely due to improved planarity and π-π stacking .
  • Substituent Effects : Chlorophenyl groups () enhance electrophilicity but may reduce solubility compared to methoxy-substituted derivatives.

Physicochemical Properties

  • LogP Predictions : Methoxy and ethoxy substituents lower LogP (increased hydrophilicity) vs. chlorophenyl or methyl groups .
  • Thermal Stability : Sulfonyl-containing triazoloquinazolines () exhibit higher melting points (>200°C) due to strong intermolecular forces.

Biological Activity

N-[(3-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that integrates the triazole and quinazoline scaffolds, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a methoxy group on a phenyl ring, which may enhance its lipophilicity and biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds with triazole and quinazoline moieties exhibit significant anticancer properties. For instance, a study evaluated various derivatives against a panel of cancer cell lines. The results showed that compounds similar to this compound demonstrated varying levels of cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)12.5
Compound BMCF7 (Breast)15.0
This compoundA549 (Lung)10.0

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

2. Anti-inflammatory Activity

The quinazoline scaffold is associated with anti-inflammatory effects. Studies have shown that derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The incorporation of the triazole ring is believed to enhance this activity:

CompoundInhibition (%) at 10 µM
Compound X75%
This compound68%

This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

3. Anticholinesterase Activity

The compound's structural characteristics may also confer anticholinesterase activity. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease:

CompoundIC50 (µM)
Donepezil0.12
This compound0.23

This competitive inhibition suggests its potential as a lead compound for developing Alzheimer's therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
  • Cholinesterase Inhibition : Binding to the active site of AChE through hydrogen bonding and hydrophobic interactions.

Case Studies

One notable case study involved the synthesis and evaluation of a series of quinazoline-triazole hybrids. Among these hybrids, those containing methoxy groups exhibited enhanced solubility and bioavailability compared to their counterparts without such modifications. The study highlighted the importance of substituents in modulating biological activity.

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